SU6656

Beschreibung

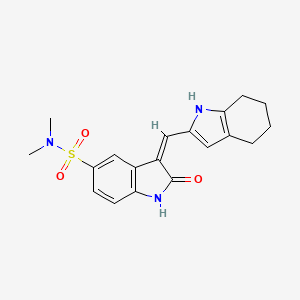

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJQOUIVKBFGH-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SU6656: A Technical Guide to its Mechanism of Action

Introduction

SU6656 is a small molecule inhibitor developed in 2000, recognized primarily for its selective inhibition of the Src family of non-receptor tyrosine kinases (SFKs).[1] It acts as a potent, ATP-competitive inhibitor, making it a valuable tool in research to dissect the complex roles of SFKs in cellular signal transduction.[2][3] This guide provides an in-depth overview of this compound's core mechanism, its impact on critical signaling pathways, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective Kinase Inhibition

The primary mechanism of this compound is its function as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain to prevent the phosphorylation of substrate proteins.[3] Its principal targets are members of the Src family kinases. However, the reported potency (IC50 values) varies between different studies and suppliers, highlighting the importance of considering the specific experimental context.

Data Presentation: In Vitro Kinase Inhibition

The following tables summarize the IC50 values of this compound against various Src family kinases as reported by different sources.

Table 1: this compound IC50 Values (Source: R&D Systems / Tocris Bioscience) [2]

| Kinase | IC50 (nM) |

| Yes | 0.02 |

| Lyn | 0.13 |

| Fyn | 0.17 |

| Src | 0.28 |

| Lck | 6.88 |

Table 2: this compound IC50 Values (Source: Selleck Chemicals / Medchemexpress) [4][5]

| Kinase | IC50 (nM) |

| Yes | 20 |

| Lyn | 130 |

| Fyn | 170 |

| Src | 280 |

Selectivity and Off-Target Profile

This compound exhibits notable selectivity for SFKs over certain other kinases, such as the Platelet-Derived Growth Factor (PDGF) receptor.[1] This selectivity has been crucial for its use in distinguishing SFK-dependent signaling events from those directly mediated by receptor tyrosine kinases.[6][7] However, subsequent studies have identified several off-target kinases, including AMPK, Aurora B, Aurora C, and BRSK2.[1][2] This underscores the need for careful interpretation of cellular data, as effects may not be solely attributable to SFK inhibition.

Modulation of Key Signaling Pathways

This compound has been instrumental in elucidating the role of Src family kinases in a variety of critical signaling cascades.

PDGF Receptor Signaling

In NIH 3T3 fibroblasts, SFKs are essential for the mitogenic response to PDGF. This compound has been used to confirm that SFKs are required for PDGF-stimulated DNA synthesis and c-Myc induction.[6][8][9] The inhibitor blocks the phosphorylation of downstream Src substrates, including c-Cbl and Protein Kinase C δ (PKCδ).[6][8]

Interestingly, this compound affects the adaptor protein Shc at tyrosines 239 and 240, sites phosphorylated by SFKs, but does not affect phosphorylation at tyrosine 317, which is likely a direct target of the PDGF receptor itself.[6][7][8] This specific action allows for the dissection of a Ras-independent pathway leading to Myc activation.[6] Crucially, this compound does not inhibit the PDGF receptor's own kinase activity or the subsequent activation of the MAP kinase (ERK) pathway.[6]

mTOR Signaling Pathway

This compound has been shown to suppress the mTORC1 signaling pathway, which is often hyperactivated in cancer.[10][11] Src kinase activity is directly involved in up-regulating this pathway. Treatment with this compound leads to decreased phosphorylation of Akt and downstream mTORC1 targets like TSC2, S6K1, and 4E-BP1.[12][13] An important distinction from mTOR inhibitors like rapamycin is that this compound-mediated inhibition is not accompanied by the feedback activation of Akt, which can be a mechanism of drug resistance.[10][11]

Bone Metabolism: Osteoclasts and Osteoblasts

This compound uniquely uncouples bone formation from bone resorption.[14] It inhibits bone resorption by reducing osteoclast number and function, blocking c-fms signaling, and inducing osteoclast apoptosis.[14] Concurrently, it stimulates bone formation by enhancing the BMP-SMAD signaling pathway in osteoblasts, leading to increased differentiation and matrix mineralization.[14] This dual action results in a net increase in bone mass.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of this compound against a specific kinase.[3]

-

Methodology:

-

A reaction mixture is prepared containing the purified recombinant kinase (e.g., Src, Fyn), a kinase-specific peptide substrate (e.g., poly-Glu-Tyr), and kinase assay buffer.[3][5]

-

This compound is added across a range of concentrations. A vehicle control (DMSO) is run in parallel.[3]

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP) and the appropriate divalent cation (e.g., 20 mM MgCl₂ for Src or 10 mM MnCl₂ for Lck).[5]

-

The reaction is incubated at 30°C for a defined period.[3]

-

The reaction is terminated, often by spotting the mixture onto filter paper to precipitate the now-radiolabeled substrate.[3]

-

The amount of incorporated phosphate is quantified using a phosphorimager or other detection method.

-

Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

-

Western Blot Analysis of Cellular Src Phosphorylation

This cell-based assay assesses the ability of this compound to block Src activation within a cellular context.

-

Objective: To measure the effect of this compound on the phosphorylation of Src at its activating tyrosine residue (Tyr416).[3]

-

Methodology:

-

Culture appropriate cells (e.g., NIH 3T3 fibroblasts) to sub-confluency.

-

Pre-treat cells with various concentrations of this compound or a vehicle control for 1-2 hours.[3]

-

If applicable, stimulate the cells with a growth factor (e.g., PDGF) to induce Src activation.[3]

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for phospho-Src (Tyr416).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total Src as a loading control.

-

Quantify band intensities to determine the relative inhibition of Src phosphorylation.

-

Cell Proliferation / DNA Synthesis Assay

-

Objective: To measure the impact of this compound on mitogen-stimulated cell cycle progression.

-

Methodology:

-

Seed cells (e.g., NIH 3T3) and typically serum-starve to synchronize them in G0/G1 phase.

-

Treat cells with a mitogen (e.g., PDGF) in the presence of varying concentrations of this compound.[6]

-

During the last few hours of incubation, add BrdU (a thymidine analog) to the culture medium.

-

Harvest, fix, and permeabilize the cells.

-

Stain cells with an anti-BrdU antibody conjugated to a fluorophore and a DNA dye (like propidium iodide).

-

Analyze the cell population by flow cytometry (FACS) to quantify the percentage of cells that have incorporated BrdU (i.e., are in S-phase).[6]

-

Calculate the IC50 for the inhibition of S-phase induction.[6]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

SU6656: A Technical Guide for Researchers

An In-depth Technical Guide on the Research Applications of SU6656, a Selective Src Family Kinase Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Developed in 2000 by SUGEN Inc., it has become a valuable research tool for elucidating the roles of Src family kinases in various cellular processes, including signal transduction, cell proliferation, angiogenesis, and bone metabolism.[1] This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Concepts and Mechanism of Action

This compound primarily exerts its effects by inhibiting the catalytic activity of Src family kinases, which include Src, Yes, Lyn, and Fyn.[3][4] By binding to the ATP pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades.[2]

Beyond its primary targets, this compound has been shown to inhibit other kinases, such as Focal Adhesion Kinase (FAK) and the serine/threonine kinase Akt, albeit often at higher concentrations.[3] It has also been reported to interfere with the activity of Aurora kinases, which are crucial for cell division.[5] This broader activity profile should be considered when interpreting experimental results.

The inhibition of these key signaling molecules by this compound leads to a variety of cellular effects, including the suppression of cell growth, induction of apoptosis, and inhibition of angiogenesis and cell migration. These effects have been observed in a range of research models, from cell culture to in vivo studies.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for designing experiments and interpreting results, allowing researchers to use this compound at concentrations that are selective for Src family kinases while minimizing off-target effects.

| Kinase Target | IC50 (nM) |

| Yes | 20 |

| Lyn | 130 |

| Fyn | 170 |

| Src | 280 |

| Lck | 6,880 |

| Other Kinases | |

| Aurora B | Activity noted |

| Aurora C | Activity noted |

| AMPK | Activity noted |

| BRSK2 | Activity noted |

| CaMKKβ | Activity noted |

| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[3][4][6] |

Key Research Applications and Signaling Pathways

This compound is widely used to investigate signaling pathways implicated in cancer and other diseases. Two of the most extensively studied pathways are the Platelet-Derived Growth Factor (PDGF) signaling cascade and the Src-Focal Adhesion Kinase (FAK) pathway.

PDGF Signaling Pathway

Platelet-Derived Growth Factor (PDGF) is a potent mitogen that plays a critical role in cell proliferation and development.[2] Src family kinases are key downstream effectors of the PDGF receptor (PDGFR).[2] this compound has been instrumental in dissecting the specific contributions of Src kinases to PDGF-mediated signaling.[2]

Caption: PDGF signaling pathway illustrating Src inhibition by this compound.

Src-FAK Signaling Pathway

The interaction between Src and Focal Adhesion Kinase (FAK) is crucial for cell adhesion, migration, and invasion.[3] this compound is frequently used to disrupt this signaling axis and study its role in cancer metastasis.

Caption: Src-FAK signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed using this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the effect of this compound on cell proliferation and viability.[7][8][9]

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.1 to 10 µM.[7]

-

Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24 to 72 hours, depending on the cell line and experimental goals.

-

Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7][9]

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and mix thoroughly.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation following this compound treatment.[10][11][12]

Materials:

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Src, anti-p-Akt, anti-p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with the desired concentration of this compound (e.g., 1-5 µM) for the appropriate duration (e.g., 24-48 hours).[10][11]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.[13]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel or other basement membrane extract

-

Endothelial cell growth medium

-

This compound

-

24- or 48-well plates

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled plate. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing the desired concentration of this compound.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize and photograph the tube formation using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of closed loops.

In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse model.[11][14][15]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional)

-

This compound for injection (formulated in a suitable vehicle, e.g., DMSO/PEG300/Tween80/saline)[5]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (typically 1-5 million cells in 100-200 µL of PBS or a Matrigel mixture) into the flank of each mouse.[11][14]

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20-25 mg/kg) or vehicle control via intraperitoneal injection or oral gavage, typically every other day.[14]

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of Src family kinases in health and disease. Its selectivity, coupled with a well-characterized activity profile, allows for the targeted interrogation of specific signaling pathways. This guide provides a foundational understanding of this compound and detailed protocols to facilitate its effective use in the laboratory. As with any inhibitor, careful experimental design, including appropriate controls and concentration optimization, is paramount for generating robust and reproducible data.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Dietary Flavonoids Luteolin and Quercetin Inhibit Migration and Invasion of Squamous Carcinoma through Reduction of Src/Stat3/S100A7 Signaling | MDPI [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. academic.oup.com [academic.oup.com]

- 12. scispace.com [scispace.com]

- 13. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of oncogenic Src induces FABP4-mediated lipolysis via PPARγ activation exerting cancer growth suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oncotarget.com [oncotarget.com]

SU6656: A Technical Guide to its Target Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU6656 is a well-characterized, cell-permeable, small-molecule inhibitor that has been instrumental in elucidating the roles of specific signaling pathways, particularly those driven by the Src family of non-receptor tyrosine kinases. This document provides an in-depth technical overview of the target kinase profile of this compound, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[1] This means it binds to the ATP-binding pocket of the kinase domain, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins.[1] Its selectivity is a key feature, showing a preference for Src family kinases over many other receptor and non-receptor tyrosine kinases.[2][3]

Target Kinase Profile: Quantitative Data

The inhibitory potency of this compound against a range of kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Src Family Kinase Inhibition

This compound exhibits potent inhibitory activity against several members of the Src family of kinases.

| Target Kinase | IC50 (nM) - Source A | IC50 (nM) - Source B[4][5][6] |

| Yes | 0.02 | 20 |

| Lyn | 0.13 | 130 |

| Fyn | 0.17 | 170 |

| Src | 0.28 | 280 |

| Lck | 6.88 | - |

Note: The significant discrepancies in IC50 values between sources may be attributable to different assay conditions, such as ATP concentration and substrate used.

Other Kinase Inhibition

While highly selective for the Src family, this compound has been shown to inhibit other kinases, typically at higher concentrations.

| Target Kinase | IC50 (µM) |

| AMPK (α2 domain) | 0.22 |

| Aurora B | 0.019 |

| Aurora C | 0.017 |

| BRSK2 | 0.10 |

| MST2 | 0.11 |

This compound has been demonstrated to have weak activity towards receptor tyrosine kinases such as the Platelet-Derived Growth Factor (PDGF) receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), and Met.[3][7] It also shows weaker activity towards the non-receptor tyrosine kinase Abl.[7]

Experimental Protocols

The characterization of this compound's kinase profile involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of this compound against specific kinases.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant kinase is used. A generic peptide substrate, such as poly-Glu-Tyr (4:1), is commonly employed. For some kinases, like Lck, a different substrate such as poly-Lys-Tyr (4:1) may be used.[4][6]

-

Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP and a divalent cation. The choice of cation can vary, with 20 mM MgCl2 being used for Src, Fyn, Yes, Lyn, Csk, Frk, and Abl, and 10 mM MnCl2 for FGFR1, IGF1R, Lck, and Met.[4][6] The final ATP concentration is also kinase-dependent (e.g., Src: 10 µM; Fyn: 6 µM; Yes: 100 µM; Lyn: 2 µM).[4][6]

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This is often achieved using methods like ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

These assays assess the effect of this compound on kinase activity and downstream signaling within a cellular context.

1. Western Blot Analysis for Src Phosphorylation:

Objective: To determine the effect of this compound on the activation of Src family kinases in cells.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and then treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated (activated) form of a Src family kinase (e.g., phospho-Src Tyr416). A second primary antibody for total Src is used as a loading control.

-

Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a chemiluminescent or colorimetric signal.

-

Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified to determine the extent of inhibition.

2. Cell Proliferation/DNA Synthesis Assays:

Objective: To assess the impact of this compound on cell growth and division, which are often downstream of Src signaling.

Methodology:

-

Cell Seeding: Cells (e.g., NIH 3T3 fibroblasts) are seeded in multi-well plates.[3][6]

-

Stimulation and Inhibition: The cells are often stimulated with a growth factor, such as PDGF, in the presence or absence of varying concentrations of this compound.[3][6]

-

Measurement of DNA Synthesis: DNA synthesis can be measured by methods such as the incorporation of BrdU (bromodeoxyuridine) or [³H]thymidine into newly synthesized DNA.

-

Data Analysis: The amount of incorporated label is quantified to determine the effect of this compound on growth factor-stimulated DNA synthesis. PDGF-stimulated S-phase induction in NIH 3T3 cells was inhibited by this compound with an IC50 of 0.3 to 0.4 μM.[3]

Signaling Pathways and Visualizations

This compound has been a valuable tool for dissecting the role of Src family kinases in various signaling pathways.

PDGF Receptor Signaling Pathway

This compound has been used to demonstrate the requirement of Src family kinases for both c-Myc induction and DNA synthesis in response to PDGF stimulation.[2][3][8][9] In this pathway, Src family kinases act downstream of the PDGF receptor to phosphorylate several key substrates.

Caption: this compound inhibits Src family kinases downstream of the PDGF receptor.

Bone Remodeling Signaling

This compound has been shown to uncouple bone formation from resorption by inhibiting osteoclast development and enhancing BMP-mediated osteoblast differentiation.[7]

Caption: this compound promotes bone formation by inhibiting osteoclast activity and enhancing osteoblast differentiation.

General Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor like this compound follows a logical progression from initial screening to cellular and in vivo validation.

Caption: Workflow for the characterization of a kinase inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of the Src family of kinases, with a well-defined target profile. Its utility in dissecting cellular signaling pathways has been extensively demonstrated. The quantitative data on its inhibitory activity, coupled with a clear understanding of the experimental protocols for its characterization, provides a solid foundation for its application in research and drug development. The provided visualizations of its effects on key signaling pathways further illustrate its mechanism of action and its impact on cellular processes. When using this compound, it is crucial to consider its known off-target effects and to select appropriate concentrations to ensure maximal on-target activity.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Src | FAK | Akt | TargetMol [targetmol.com]

- 7. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SU6656: A Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU6656 is a small molecule compound, developed by SUGEN Inc. in 2000, that has become a widely utilized tool in cell biology and cancer research.[1] It was first identified for its ability to reverse the effects of an activated Src mutant on the actin cytoskeleton, specifically the formation of podosome rosettes (invadopodia).[1] Primarily characterized as a potent, ATP-competitive, and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs), this compound has been instrumental in dissecting the complex roles of these kinases in a multitude of cellular processes.[1][2][3] This technical guide provides an in-depth overview of the biological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Mechanism of Action

This compound exerts its primary biological effects by inhibiting the catalytic activity of Src family kinases (SFKs). The Src family includes several key members such as Src, Fyn, Yes, and Lyn, which are crucial transducers of extracellular signals that regulate cell growth, differentiation, migration, and survival.[3][4] this compound competes with ATP for binding to the kinase domain of these proteins, thereby preventing the phosphorylation of their downstream substrates.[2]

While highly selective for SFKs, subsequent studies have revealed that this compound can also inhibit other kinases, including Aurora kinases, AMP-activated protein kinase (AMPK), and to a lesser extent, the Platelet-Derived Growth Factor (PDGF) receptor.[1][5][6] This polypharmacology is important to consider when interpreting experimental results, as some of the observed cellular effects may be attributable to the inhibition of these other targets. For example, its impact on cell division has been linked to its inhibitory effect on Aurora kinases.[5][6]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. There is some variability in the reported IC50 values across different studies, which can be attributed to different experimental conditions.

| Kinase Target | IC50 (nM) - Source A[2] | IC50 (nM) - Source B[5][7][8] |

| Yes | 0.02 | 20 |

| Lyn | 0.13 | 130 |

| Fyn | 0.17 | 170 |

| Src | 0.28 | 280 |

| Lck | 6.88 | - |

| AMPK (α2) | 220 | - |

Biological Effects of this compound

Anti-Cancer Effects

This compound has demonstrated significant anti-tumor activity in a variety of cancer models, primarily through the inhibition of signaling pathways that drive proliferation, survival, invasion, and angiogenesis.

-

Inhibition of Cell Proliferation and Survival: this compound effectively blocks proliferation in cancer cell lines such as Head and Neck Squamous Cell Carcinoma (HNSCC) and synovial sarcoma.[6][9] This is often accompanied by cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis. The G2/M arrest is linked to its off-target inhibition of Aurora kinases, which are critical for cytokinesis.[6]

-

Suppression of Invasion and Metastasis: Src kinases are key regulators of the cellular machinery involved in cell migration and invasion. By inhibiting Src, this compound has been shown to prevent the formation of invadopodia, specialized structures that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[1][10]

-

Impact on Signaling Pathways: this compound treatment leads to the dephosphorylation of numerous downstream targets of Src. It inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the PI3K/Akt pathway, both of which are critical for cell survival and proliferation.[7][11] Furthermore, this compound can suppress the mTORC1 signaling pathway, a central regulator of cell growth.[12]

Caption: this compound inhibits Src, blocking downstream signaling to FAK, PI3K/Akt, and mTORC1.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[13][14] this compound exhibits potent anti-angiogenic properties.

-

Inhibition of Endothelial Cell Function: In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) show that this compound decreases their survival and inhibits their ability to form capillary-like tubules on Matrigel.[11]

-

Synergy with Radiotherapy: this compound enhances the anti-angiogenic effects of ionizing radiation. It attenuates radiation-induced Akt phosphorylation in endothelial cells, leading to increased apoptosis and destruction of the tumor vasculature.[11]

-

Reduction of Pro-Angiogenic Factors: The compound can reduce the production of Vascular Endothelial Growth Factor (VEGF), a key signaling molecule in angiogenesis, by tumor cells.[6]

Caption: Experimental workflow for assessing the anti-angiogenic effect of this compound.

Effects on Bone Metabolism

SFKs play a dual role in bone remodeling. This compound has been shown to uncouple bone formation from resorption, leading to a net increase in bone mass.[15]

-

Inhibition of Bone Resorption: this compound inhibits the development, function, and survival of osteoclasts, the cells responsible for breaking down bone tissue. It achieves this by blocking c-fms signaling and inducing osteoclast apoptosis.[15]

-

Stimulation of Bone Formation: The inhibitor enhances bone formation by stimulating the differentiation of osteoblasts, the cells that synthesize new bone. This effect is mediated by the facilitation of the BMP-SMAD signaling pathway.[15] In vivo studies in mice have demonstrated that treatment with this compound leads to increased bone mineral density, cortical thickness, and cancellous bone volume.[15]

Caption: this compound uncouples bone remodeling, inhibiting resorption and promoting formation.

Summary of Biological Effects in Various Models

| Model System | Concentration/Dose | Key Biological Effects Observed |

| NIH 3T3 Fibroblasts | 0.3 - 0.4 µM (IC50) | Inhibition of PDGF-stimulated DNA synthesis and c-Myc induction.[5][16] |

| HNSCC Cell Lines | Micromolar range | Blocked proliferation and colony formation; demonstrated clear SFK-specific effects on signaling.[7][9] |

| Synovial Sarcoma Cells | In vivo (mouse model) | Impaired tumor growth and invasion; induced G2/M accumulation and apoptosis due to dual inhibition of SFKs and Aurora kinases.[6] |

| HUVECs | < 10 µM | Decreased clonogenic survival; inhibited capillary tubule formation; enhanced radiation-induced apoptosis.[11] |

| C57Bl/6J Mice | 25 mg/kg (i.p.) | Increased bone mineral density and volume by inhibiting osteoclasts and stimulating osteoblasts.[15] |

| Lewis Lung Carcinoma | In vivo (mouse model) | Enhanced radiation-induced destruction of tumor blood vessels and delayed tumor growth.[11] |

Key Experimental Protocols

Biochemical Kinase Assay (for IC50 Determination)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

-

Reaction Mixture: Prepare a reaction buffer containing the purified kinase, a peptide substrate (e.g., poly-Glu-Tyr (4:1)), ATP (at a concentration near the Km for each specific kinase), and a divalent cation (e.g., 20 mM MgCl2 or 10 mM MnCl2).[5][8]

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction mixture.

-

Initiation and Incubation: Start the kinase reaction by adding radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) and incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Measurement: Stop the reaction and measure the amount of radioactivity incorporated into the peptide substrate, which is proportional to the kinase activity.

-

Data Analysis: Plot kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Western Blot Analysis of Phospho-Proteins

This method is used to assess the effect of this compound on specific signaling pathways within cells.

-

Cell Culture and Treatment: Culture cells (e.g., HNSCC cells or HUVECs) to a desired confluency. Starve cells if necessary to reduce basal signaling, then stimulate with a growth factor (e.g., PDGF, VEGF) in the presence or absence of this compound for a specified time.[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing detergents and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Src (Y416), anti-phospho-Akt (S473)).

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

In Vivo Tumor Growth and Angiogenesis Model

This protocol assesses the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

-

Tumor Cell Implantation: Implant tumor cells (e.g., Lewis lung carcinoma) subcutaneously into the flank or into a dorsal skinfold window chamber of immunocompromised mice.[11]

-

Treatment Regimen: Once tumors are established, randomize the animals into treatment groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule (e.g., daily or every other day).[11][15]

-

Tumor Growth Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the health and body weight of the animals.

-

Angiogenesis Assessment (Window Chamber Model): For mice with dorsal skinfold window chambers, use intravital microscopy to visualize and quantify blood vessel density and blood flow within the tumor over time.[11]

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and microvessel density (e.g., CD31).[11]

Conclusion

This compound is a powerful and relatively selective inhibitor of Src family kinases that has been pivotal in elucidating the roles of these enzymes in health and disease. Its potent biological effects span the inhibition of cancer cell proliferation, invasion, and angiogenesis, as well as the modulation of bone remodeling. While its utility as a research tool is undisputed, the interpretation of data should account for its known off-target effects, particularly on Aurora kinases. The comprehensive data and protocols outlined in this guide serve as a valuable resource for researchers designing and interpreting experiments involving this versatile inhibitor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Simultaneous inhibition of Src and Aurora kinases by this compound induces therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Src | FAK | Akt | TargetMol [targetmol.com]

- 9. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiogenesis inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SU6656 and its Role in Src Family Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SU6656 is a potent and selective small-molecule inhibitor of the Src family kinases (SFKs), a group of non-receptor tyrosine kinases pivotal in the regulation of a myriad of cellular processes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on Src family kinase signaling, and its application as a research tool. We present key quantitative data, detailed experimental protocols for its use, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating Src-dependent signaling pathways and for professionals involved in the development of kinase inhibitors.

Introduction to Src Family Kinases

The Src family of non-receptor tyrosine kinases comprises nine members in humans: Src, Fyn, Yes, Lck, Lyn, Hck, Fgr, Blk, and Yrk. These kinases are integral components of signaling pathways that control fundamental cellular functions, including proliferation, differentiation, survival, adhesion, and migration[1]. Dysregulation of SFK activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention.

SFKs are characterized by a conserved structure containing SH2, SH3, and kinase (SH1) domains[2][3]. Their activity is tightly regulated by intramolecular interactions and phosphorylation events. Phosphorylation of a conserved tyrosine residue in the C-terminal tail (Tyr527 in c-Src) by C-terminal Src kinase (Csk) maintains the kinase in an inactive conformation[2][4]. Conversely, autophosphorylation of a tyrosine residue within the activation loop of the kinase domain (Tyr416 in c-Src) leads to full enzymatic activity[2][4].

This compound: A Selective Src Family Kinase Inhibitor

This compound is an indolinone-based compound that acts as a potent, ATP-competitive inhibitor of Src family kinases[5]. Its selectivity for SFKs over other tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR), makes it a valuable tool for dissecting the specific roles of Src family members in cellular signaling[6].

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain of Src family members. This competitive inhibition prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to substrate proteins and inhibiting downstream signaling events.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound against several Src family kinases and other selected kinases.

Table 1: Inhibitory Activity of this compound against Src Family Kinases

| Kinase | IC50 (nM) | Reference |

| Src | 280 | [7] |

| Yes | 20 | [7] |

| Lyn | 130 | [7] |

| Fyn | 170 | [7] |

| Lck | >10,000 | [8] |

Table 2: Inhibitory Activity of this compound against Other Kinases

| Kinase | IC50 (µM) | Reference |

| PDGF Receptor | >100 | [8] |

| FGFR1 | >100 | [8] |

| Aurora Kinases | Potent Inhibition | [9] |

| AMPK (α2 kinase domain) | 0.22 | [5][10] |

Impact on Downstream Signaling Pathways

This compound-mediated inhibition of Src family kinases leads to the modulation of numerous downstream signaling pathways. Key among these are the Focal Adhesion Kinase (FAK) and the PI3K/Akt pathways.

-

FAK Signaling: this compound has been shown to inhibit the phosphorylation of FAK at multiple tyrosine residues, including Y576/577, Y925, and Y861[7]. FAK is a critical mediator of cell adhesion and migration, and its inhibition contributes to the anti-migratory effects of this compound.

-

Akt Signaling: this compound can also lead to a decrease in the phosphorylation of Akt, a key pro-survival kinase[7]. This effect can contribute to the pro-apoptotic and anti-proliferative activities of the inhibitor.

The following diagram illustrates the central role of Src family kinases in cellular signaling and the points of intervention by this compound.

Caption: this compound inhibits Src family kinases, blocking downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate Src family kinase signaling.

In Vitro Kinase Assay to Determine this compound IC50

This protocol describes a radiometric filter-binding assay to measure the inhibitory effect of this compound on the kinase activity of a purified Src family member.

Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.

Materials:

-

Purified recombinant Src family kinase (e.g., c-Src)

-

Peptide substrate (e.g., poly(Glu,Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose filter paper

-

75 mM Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the purified Src kinase and peptide substrate in kinase assay buffer.

-

Add this compound at a range of final concentrations (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Src Phosphorylation in Cultured Cells

This protocol details the treatment of cultured cells with this compound and subsequent analysis of Src phosphorylation at the activating tyrosine residue (Tyr416) by Western blotting.

Caption: Workflow for Western blot analysis of Src phosphorylation after this compound treatment.

Materials:

-

Cultured cells (e.g., NIH 3T3 fibroblasts)

-

This compound (dissolved in DMSO)

-

Growth factor (e.g., PDGF-BB)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a culture plate and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with the desired concentrations of this compound or DMSO for 1-2 hours.

-

(Optional) Stimulate the cells with a growth factor such as PDGF-BB (e.g., 20 ng/mL) for 10 minutes to induce Src activation.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C[11].

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src to normalize for protein loading.

This compound in Drug Development and Research

This compound has been instrumental as a research tool for elucidating the complex roles of Src family kinases in various physiological and pathological processes. Its selectivity has allowed for the specific interrogation of Src-dependent pathways in a manner that is often not possible with less selective inhibitors or genetic approaches alone[2][4][8]. While this compound itself has not progressed to clinical use, the insights gained from studies using this inhibitor have significantly contributed to the development of other SFK inhibitors that are currently in clinical trials for various cancers and other diseases.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of Src family kinase signaling. Its well-characterized inhibitory profile and selectivity provide researchers with a reliable means to investigate the multifaceted functions of these important enzymes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of Src biology and the development of novel therapeutics targeting this critical kinase family.

References

- 1. Phospho-Src (Ser17) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 3. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Purification of Src-family Kinases for Solution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-SRC (Tyr416) Polyclonal Antibody (PA5-97366) [thermofisher.com]

- 9. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Role of SU6656 in Cell Proliferation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, playing a pivotal role in dissecting the complex signaling networks that govern cell proliferation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cell proliferation studies. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways modulated by this inhibitor. This document is intended to serve as a comprehensive resource for researchers employing this compound to investigate cellular growth, differentiation, and oncogenesis.

Introduction to this compound

This compound is an indolinone-based compound initially developed by SUGEN (a subsidiary of Pharmacia) and identified as a selective inhibitor of Src family kinases (SFKs)[1]. It has been extensively used as a research tool to elucidate the function of SFKs in various cellular processes, including cell cycle progression, migration, and angiogenesis[2][3]. This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of SFKs, thereby preventing the phosphorylation of downstream substrates[4]. Its relative selectivity for Src family members over other tyrosine kinases, such as the platelet-derived growth factor (PDGF) receptor, has made it a valuable tool for targeted studies[1][5].

Mechanism of Action

This compound primarily targets the catalytic activity of Src family kinases, which include Src, Fyn, Lyn, and Yes[6]. The inhibition of these kinases by this compound disrupts the signal transduction cascades that are crucial for cell proliferation and survival.

Inhibition of Src Family Kinases

This compound demonstrates potent inhibitory activity against several members of the Src family kinases. The half-maximal inhibitory concentrations (IC50) highlight its efficacy and relative selectivity.

Downstream Signaling Pathways

The inhibition of SFKs by this compound leads to the modulation of numerous downstream signaling pathways integral to cell proliferation:

-

Focal Adhesion Kinase (FAK) Pathway: this compound inhibits the phosphorylation of FAK, a key mediator of cell adhesion and migration signaling[6].

-

PI3K/Akt Pathway: By inhibiting SFK activity, this compound can lead to a reduction in the phosphorylation and activation of Akt, a critical kinase involved in cell survival and proliferation[6].

-

STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in cell growth and survival.

-

MAPK/ERK Pathway: this compound can attenuate the activation of the ERK/MAPK pathway, which is a central regulator of cell proliferation, by inhibiting upstream signaling components[7].

-

c-Myc Induction: The inhibitor has been observed to block the induction of the proto-oncogene c-Myc, a key regulator of cell cycle entry and proliferation[5][7].

In some cellular contexts, this compound has also been reported to exhibit inhibitory effects on Aurora kinases , which are crucial for mitotic progression. This dual inhibition can lead to defects in cytokinesis and induce apoptosis[1].

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.

Table 1: IC50 Values of this compound against Src Family Kinases

| Kinase | IC50 (nM) |

| Src | 280[6][7] |

| Yes | 20[6][7] |

| Lyn | 130[6][7] |

| Fyn | 170[6][7] |

Table 2: IC50 Values of this compound in Cell-Based Assays

| Cell Line/Assay | IC50 (µM) |

| NIH 3T3 (PDGF-stimulated S-phase induction) | 0.3 - 0.4[7] |

| Sf9 insect cells (human recombinant His-tagged RET) | 0.77[7] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and common experimental workflows are provided below using the DOT language for Graphviz.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.

Bromodeoxyuridine (BrdU) Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

BrdU labeling solution (e.g., 10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

Substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.

-

Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.

-

Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.

-

Signal Detection: Add the substrate and incubate until color develops. Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins following this compound treatment.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture dishes

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant Src family kinase

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase reaction buffer

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound remains a cornerstone tool for investigating the role of Src family kinases in cell proliferation. Its ability to selectively inhibit these kinases provides a powerful means to dissect the intricate signaling pathways that drive normal and pathological cell growth. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cell cycle control and the development of novel therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

SU6656: A Technical Guide to its Regulation of Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU6656 is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Developed in 2000 by SUGEN Inc., it has become an invaluable chemical probe for elucidating the roles of Src family kinases (SFKs) in a multitude of cellular signal transduction pathways.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key signaling cascades, and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of Src family members.[2] This action prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of the kinase and the subsequent phosphorylation of its downstream substrates. While initially identified for its selectivity for Src family kinases over the Platelet-Derived Growth Factor (PDGF) receptor, subsequent studies have revealed its activity against other kinases, including Aurora kinases and AMP-activated protein kinase (AMPK).[3][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note the variability in reported IC50 values across different studies, which may be attributed to different experimental conditions.

| Target Kinase | IC50 Value (nM) | Reference(s) |

| Src Family Kinases | ||

| Yes | 20 | [4][5][6] |

| Lyn | 130 | [4][5][6] |

| Fyn | 170 | [4][5][6] |

| Src | 280 | [4][5][6] |

| Yes | 0.02 | [1] |

| Lyn | 0.13 | [1] |

| Fyn | 0.17 | [1] |

| Src | 0.28 | [1] |

| Lck | 6.88 | [1] |

| Other Kinases | ||

| AMPK (α2 kinase domain) | 220 | [1] |

| Cellular Assays | ||

| PDGF-stimulated S-phase induction (NIH 3T3 cells) | 300 - 400 | [6][7][8] |

Regulation of Key Signal Transduction Pathways

This compound has been instrumental in dissecting the contribution of Src family kinases to various signaling pathways initiated by growth factors and other stimuli.

Platelet-Derived Growth Factor (PDGF) Signaling

This compound has been shown to inhibit PDGF-stimulated DNA synthesis and cell proliferation in fibroblasts.[7][8] While it does not directly inhibit the PDGF receptor itself, it blocks the downstream signaling mediated by Src family kinases.[8] Key Src-dependent events in this pathway that are inhibited by this compound include the phosphorylation of the adaptor protein Shc (on tyrosines 239 and 240), c-Cbl, and protein kinase C δ (PKC δ).[7][8][9] This ultimately leads to a reduction in c-Myc induction, a critical regulator of cell cycle progression.[7][8][9]

Vascular Endothelial Growth Factor (VEGF) Signaling

In endothelial cells, Src family kinase activity is crucial for signaling downstream of the VEGF receptor 2 (VEGFR-2).[10][11] this compound has been shown to abolish VEGF-induced activation of the small GTPase Rac1, a key regulator of cell migration and cytoskeletal rearrangements.[11] This occurs, in part, through the inhibition of Src-dependent tyrosine phosphorylation of the guanine nucleotide exchange factor Vav2.[11] Furthermore, this compound can enhance the anti-angiogenic effects of ionizing radiation by attenuating radiation-induced Akt phosphorylation and increasing apoptosis in the vascular endothelium.[12]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. In some cancer cells, the mTORC1 signaling pathway is hyperactivated. This compound can decrease this upregulation of mTORC1 signaling.[13] Notably, unlike rapamycin, this compound does not induce the feedback activation of the pro-survival kinase Akt/PKB, making Src a potential therapeutic target for inhibiting mTORC1 signaling.[13][14]

Experimental Protocols and Workflows

General Experimental Workflow

A typical workflow for investigating the effects of this compound on a specific signaling pathway involves a combination of in vitro and cell-based assays.

References

- 1. rndsystems.com [rndsystems.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Src | FAK | Akt | TargetMol [targetmol.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. apexbt.com [apexbt.com]

- 13. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

SU6656 in Angiogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SU6656, a selective Src family kinase (SFK) inhibitor, and its application in the field of angiogenesis research. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides detailed protocols for relevant in vitro, ex vivo, and in vivo angiogenesis assays.

Core Concepts: this compound as an Anti-Angiogenic Agent

This compound is a small molecule indolinone that functions as a potent and selective inhibitor of Src family kinases.[1][2] By targeting these non-receptor tyrosine kinases, this compound disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, all of which are fundamental processes in angiogenesis. Its ability to attenuate vascular endothelial growth factor (VEGF)-induced signaling pathways further underscores its utility as a tool to study and inhibit neovascularization.[3][4]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Src family kinases, with varying degrees of potency against different members of the family.[3] This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction necessary for various cellular processes involved in angiogenesis.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and its effects on cellular processes related to angiogenesis.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

| Kinase | IC50 (nM) | Source(s) |

| Src | 280 | [1][3] |

| Yes | 20 | [1][3] |

| Lyn | 130 | [1][3] |

| Fyn | 170 | [1][3] |

Table 2: Cellular Effects of this compound on Angiogenesis-Related Processes

| Cell Line | Process Inhibited | IC50 (µM) | Source(s) |

| NIH 3T3 | PDGF-stimulated DNA synthesis | 0.3 - 0.4 | [3][5] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects by interfering with key signaling pathways that regulate endothelial cell function. The primary pathways affected are the VEGF signaling cascade and the PI3K/Akt pathway, both of which are heavily reliant on Src family kinase activity.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that initiates a signaling cascade upon binding to its receptor, VEGFR2, on endothelial cells. Src kinases are crucial downstream effectors in this pathway. This compound, by inhibiting Src, disrupts the propagation of the VEGF signal.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Src family kinases can activate this pathway downstream of receptor tyrosine kinases. By inhibiting Src, this compound can lead to a reduction in Akt phosphorylation, thereby promoting apoptosis and inhibiting proliferation of endothelial cells.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-angiogenic properties of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

-

Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in the desired assay medium.

-

Treatment: Prepare a working solution of this compound in the assay medium. Add the desired concentration of this compound or vehicle control to the cell suspension. A typical concentration range to test is 0.1 - 10 µM.

-

Seeding: Seed the treated HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

-

Imaging and Analysis: Observe and photograph the formation of capillary-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis.

Protocol:

-

Aorta Excision: Euthanize a C57BL/6 mouse and excise the thoracic aorta under sterile conditions.

-

Ring Preparation: Clean the aorta of periadventitial fat and connective tissue in cold serum-free medium. Cross-section the aorta into 1 mm thick rings.

-